molecular formula C11H20N2O2 B1529623 Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate CAS No. 1352012-69-1

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

Cat. No.: B1529623
CAS No.: 1352012-69-1
M. Wt: 212.29 g/mol
InChI Key: QOVIOMOTHJUKFA-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocyclopropyl group, and an azetidine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as tert-butyl chloroformate and 1-aminocyclopropylamine.

  • Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. Common solvents include dichloromethane or tetrahydrofuran.

  • Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves interactions with enzymes or receptors to modulate biological processes.

Comparison with Similar Compounds

  • Tert-butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate

  • Tert-butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate

Uniqueness: Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate is unique due to its azetidine ring, which imparts distinct chemical and biological properties compared to its pyrrolidine and piperidine counterparts.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-6-8(7-13)11(12)4-5-11/h8H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVIOMOTHJUKFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate

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